REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[NH:8][C:7](=[O:9])[NH:6][C:5](=[O:10])[CH:4]=1.S(Cl)([Cl:14])(=O)=O>C(O)(=O)C>[Cl:14][C:4]1[C:5](=[O:10])[NH:6][C:7](=[O:9])[NH:8][C:3]=1[CH2:2][Cl:1]
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Name
|
|
Quantity
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163 g
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Type
|
reactant
|
Smiles
|
ClCC1=CC(NC(N1)=O)=O
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
ice water
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Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
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Details
|
by stirring at the same temperature for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
was added dropwise at room temperature over 20 minutes
|
Duration
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20 min
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Type
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FILTRATION
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Details
|
a crystallized matter was collected by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(NC(NC1CCl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 182.3 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |